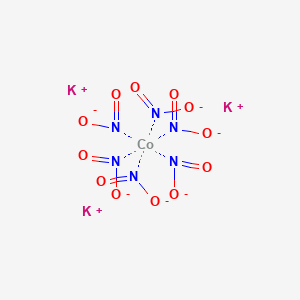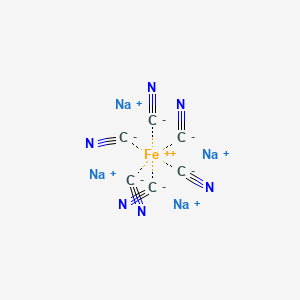
SAMARIUM BORIDE
Vue d'ensemble
Description
Samarium Boride is a rare earth element that is generally available in most volumes . It was first isolated from the mineral samarskite .
Synthesis Analysis
Samarium Boride can be synthesized through various methods. One method involves the reactions between samarium halides and NaBH4 in molten LiCl-KCl . Another method involves molten salt electrolysis using samarium oxide, sodium tetraborate, and lithium fluoride .Molecular Structure Analysis
Samarium Boride is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . It has a unique structure that allows it to modulate local electronic structures and surface adsorption properties .Chemical Reactions Analysis
Samarium Boride is involved in various chemical reactions. Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Physical And Chemical Properties Analysis
Samarium Boride has a melting point of 1345 K (1072 °C, 1962 °F) and a boiling point of 2173 K (1900 °C, 3452 °F). It has a density of 7.52 g/cm3 near room temperature and 7.16 g/cm3 when liquid (at m.p.) . It gradually oxidizes at room temperature .Applications De Recherche Scientifique
Electrocatalysis
Intermetallic borides, including Samarium Boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .
Thermoelectric Applications
Samarium Boride has shown enhanced thermoelectric properties . The thermoelectric behavior of SmB62 is striking, with a magnitude of electrical resistivity while maintaining large Seebeck coefficients . The figure of merit ZT amounts to 0.13 at 1050 K, with an extrapolated value of 0.4 at 1500 K . This makes it a potential material for high-temperature applications, such as the direct conversion of waste heat to electricity .
Magnetic Properties
Samarium Boride exhibits unique magnetic properties . An effective magnetic moment, meff, of 0.42 mB/ Sm was estimated, which if straightforwardly taken indicates a mixed valency for SmB62 with Sm2þ:Sm3 þ 1:1 .
Use in Magnets
Samarium, a component of Samarium Boride, is notably used in Samarium-Cobalt (SmCo) magnets, which are known for their high magnetic strength and thermal stability .
Cancer Treatment
Samarium is also used in cancer treatment . While the specific role of Samarium Boride in this application is not detailed, the presence of Samarium could suggest potential uses in medical treatments.
Glass and Ceramics Coloring
Samarium is used in glass and ceramics coloring . Samarium Boride, due to its Samarium content, could potentially have applications in this field.
Neutron Absorber in Nuclear Reactors
Samarium is used as a neutron absorber in nuclear reactors . This suggests that Samarium Boride could also have potential applications in nuclear technology.
Synthesis and Morphology Control
It’s challenging to obtain crystalline Samarium Borides with controllable stoichiometry and morphology by simple synthetic methods . This suggests that research into the synthesis of Samarium Boride could lead to advancements in material science and engineering.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Samarium boride, also known as SmB6, is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions at the ratio 3:7 . It is a Kondo insulator having a metallic surface state . The primary targets of samarium boride are the electronic structures and surface adsorption properties of materials .
Mode of Action
Samarium boride interacts with its targets by modulating the local electronic structures and surface adsorption properties . This interaction provides great opportunities for the development of advanced catalysts with superior activity and stability .
Result of Action
Samarium boride exhibits enhanced thermoelectric properties . The electrical resistivity shows variable-range-hopping (VRH) behavior with significantly lower values than other rare-earth RB62 compounds . The thermoelectric behavior of SmB62 is striking, with reduced electrical resistivity while maintaining large Seebeck coefficients .
Action Environment
The action of samarium boride can be influenced by environmental factors. For instance, the synthesis of samarium boride involves reacting samarium and boron at 2400 °C . Moreover, the performance of samarium boride as a thermoelectric material can be affected by temperature .
Propriétés
InChI |
InChI=1S/6B.Sm | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKQPDWKORWUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium boride | |
CAS RN |
12008-30-9 | |
| Record name | Samarium hexaboride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium boride (SmB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the stoichiometry of samarium boride affect its thermoelectric properties?
A2: Research suggests that the thermoelectric properties of samarium boride can be significantly enhanced by controlling its stoichiometry []. While the exact mechanisms behind this enhancement require further investigation, this finding highlights the potential for tailoring samarium boride's properties for thermoelectric applications by fine-tuning its composition.
Q2: How does samarium boride interact with other materials, such as boron nitride, molybdenum, and tungsten?
A3: Studies have explored the interaction of samarium borides with other refractory materials. Research indicates that samarium borides can react with boron nitride, molybdenum, and tungsten under specific conditions []. Understanding these interactions is crucial for predicting material compatibility and exploring potential applications in high-temperature environments or composite materials.
Q3: What are the historical milestones in samarium boride research, and what are the future directions?
A4: Early investigations focused on understanding the fundamental properties of samarium borides, including the conversion between different stoichiometries like samarium tetraboride and samarium hexaboride []. Current research is exploring the potential of samarium borides in areas like thermoelectrics [] and high-temperature materials []. Future directions may involve optimizing synthesis techniques for controlled properties, investigating novel applications, and understanding the underlying mechanisms behind their unique characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









